molecular formula C9H12N2O3 B8630490 Methyl 5-hydrazinyl-2-methoxybenzoate

Methyl 5-hydrazinyl-2-methoxybenzoate

Cat. No.: B8630490
M. Wt: 196.20 g/mol
InChI Key: NHEVSZGJVOZYSS-UHFFFAOYSA-N
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Description

Methyl 5-hydrazinyl-2-methoxybenzoate is a benzoic acid derivative featuring a hydrazinyl (-NH-NH₂) substituent at the 5-position and a methoxy (-OCH₃) group at the 2-position, esterified to a methyl group. Its synthesis typically involves multi-step reactions, including condensation of hydrazine hydrate with substituted benzaldehydes or intermediates derived from methyl esters .

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

methyl 5-hydrazinyl-2-methoxybenzoate

InChI

InChI=1S/C9H12N2O3/c1-13-8-4-3-6(11-10)5-7(8)9(12)14-2/h3-5,11H,10H2,1-2H3

InChI Key

NHEVSZGJVOZYSS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NN)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Methyl 5-chloro-2-hydrazinylbenzoate (CAS 1261105-30-9)

  • Structure : Differs by a chlorine substituent at the 5-position instead of a methoxy group.
  • Molecular Formula : C₈H₉ClN₂O₂ (MW: 200.62) .
  • Synthesis : Prepared via substitution reactions involving chloro precursors and hydrazine, analogous to hydrazinyl benzoate syntheses .
  • Applications: Used in pharmaceutical research for its reactivity in forming heterocyclic compounds (e.g., tetrazoles and thiazolidinones) .

Methyl 5-formyl-2-methoxybenzoate (CAS 78515-16-9)

  • Structure : Contains a formyl (-CHO) group at the 5-position instead of hydrazinyl.
  • Molecular Formula : C₁₀H₁₀O₄ (MW: 194.18) .
  • Synthesis : Derived from formylation of methyl 2-methoxybenzoate intermediates .
  • Applications : Serves as a key intermediate in synthesizing Schiff bases and antimicrobial agents .

Methyl 5-chloro-2-hydroxybenzoate (CAS 4068-78-4)

  • Structure : Features a hydroxyl (-OH) group at the 2-position and chlorine at the 5-position.
  • Molecular Formula : C₈H₇ClO₃ (MW: 186.59) .
  • Synthesis: Produced via esterification of 5-chlorosalicylic acid with methanol .
  • Applications : Used in organic synthesis and as a building block for anti-inflammatory agents .

Methyl 5-methoxy-2-methylbenzoate

  • Structure : Substitutes the hydrazinyl group with a methyl (-CH₃) at the 5-position.
  • Molecular Formula : C₁₀H₁₂O₃ (MW: 180.20) .
  • Synthesis : Synthesized via methylation of 5-hydroxy-2-methylbenzoic acid followed by esterification .
  • Applications : Primarily used in fragrance and polymer industries .

Comparative Analysis Table

Compound Substituents (Position) Molecular Formula Key Applications Synthesis Highlights
This compound Hydrazinyl (5), Methoxy (2) C₉H₁₁N₂O₃ Pharmaceutical intermediates Hydrazine condensation
Methyl 5-chloro-2-hydrazinylbenzoate Chloro (5), Hydrazinyl (2) C₈H₉ClN₂O₂ Heterocyclic drug synthesis Substitution reactions
Methyl 5-formyl-2-methoxybenzoate Formyl (5), Methoxy (2) C₁₀H₁₀O₄ Antimicrobial agents Formylation of esters
Methyl 5-chloro-2-hydroxybenzoate Chloro (5), Hydroxyl (2) C₈H₇ClO₃ Anti-inflammatory agents Esterification
Methyl 5-methoxy-2-methylbenzoate Methoxy (5), Methyl (2) C₁₀H₁₂O₃ Fragrance/polymer industries Methylation/esterification

Key Research Findings

  • Reactivity : The hydrazinyl group in this compound facilitates condensation with aldehydes to form hydrazones, which are bioactive scaffolds . In contrast, the chloro substituent in Methyl 5-chloro-2-hydrazinylbenzoate enhances electrophilic substitution reactivity .
  • Biological Activity : Hydrazinyl derivatives exhibit broader antimicrobial activity compared to methyl- or chloro-substituted analogs due to their ability to form hydrogen bonds with biological targets .
  • Synthetic Complexity : Compounds with hydroxyl or formyl groups (e.g., Methyl 5-chloro-2-hydroxybenzoate) require milder reaction conditions compared to hydrazinyl derivatives, which often involve refluxing with hydrazine hydrate .

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